molecular formula C13H12BrN B11856264 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline CAS No. 103620-41-3

7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline

Cat. No.: B11856264
CAS No.: 103620-41-3
M. Wt: 262.14 g/mol
InChI Key: JTQLYNKCFWJKKY-UHFFFAOYSA-N
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Description

7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline: is a chemical compound with the molecular formula C₁₃H₁₂BrN It is a derivative of benzoquinoline, where the bromine atom is substituted at the 7th position of the tetrahydrobenzoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline typically involves the bromination of 7,8,9,10-tetrahydrobenzo[f]quinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The reaction proceeds as follows:

7,8,9,10-tetrahydrobenzo[f]quinoline+NBSThis compound+Succinimide\text{7,8,9,10-tetrahydrobenzo[f]quinoline} + \text{NBS} \rightarrow \text{this compound} + \text{Succinimide} 7,8,9,10-tetrahydrobenzo[f]quinoline+NBS→this compound+Succinimide

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives, which may involve reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives, using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Major Products:

    Substitution: Formation of 7-substituted tetrahydrobenzoquinoline derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

  • 7-Chloro-7,8,9,10-tetrahydrobenzo[f]quinoline
  • 7-Iodo-7,8,9,10-tetrahydrobenzo[f]quinoline
  • 7-Fluoro-7,8,9,10-tetrahydrobenzo[f]quinoline

Comparison: 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, which can influence the compound’s reactivity in substitution and other chemical reactions. Additionally, the bromine derivative may exhibit different biological activities and pharmacokinetic properties compared to its halogenated counterparts.

Properties

CAS No.

103620-41-3

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

7-bromo-7,8,9,10-tetrahydrobenzo[f]quinoline

InChI

InChI=1S/C13H12BrN/c14-12-5-1-3-9-10(12)6-7-13-11(9)4-2-8-15-13/h2,4,6-8,12H,1,3,5H2

InChI Key

JTQLYNKCFWJKKY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(C=C2)N=CC=C3)Br

Origin of Product

United States

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